molecular formula C22H17BO2 B13054435 4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid

4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid

Cat. No.: B13054435
M. Wt: 324.2 g/mol
InChI Key: WECICLPJSYRLPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid generally involves the following steps :

    Starting Materials: The synthesis begins with 1-bromo-4-phenyl naphthalene and triisopropyl borate.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 1-bromo-4-phenyl naphthalene is reacted with triisopropyl borate in the presence of a palladium catalyst. The reaction mixture is then heated to facilitate the formation of the boronic acid derivative.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid undergoes various chemical reactions, including :

    Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with halides (e.g., aryl or vinyl halides) in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

    Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), toluene, and ethanol.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

Scientific Research Applications

4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid has a wide range of applications in scientific research :

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid primarily involves its ability to form stable complexes with other molecules . The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as the development of sensors and drug molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid is unique due to the presence of both biphenyl and naphthalene moieties, which confer distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C22H17BO2

Molecular Weight

324.2 g/mol

IUPAC Name

[4-(4-phenylphenyl)naphthalen-1-yl]boronic acid

InChI

InChI=1S/C22H17BO2/c24-23(25)22-15-14-19(20-8-4-5-9-21(20)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,24-25H

InChI Key

WECICLPJSYRLPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

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